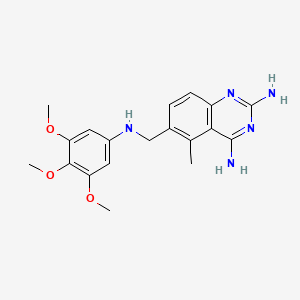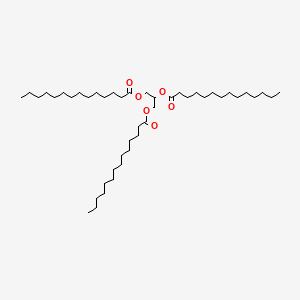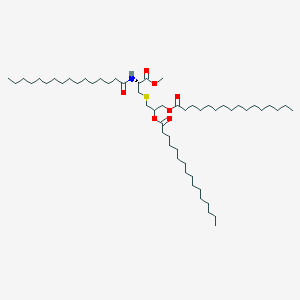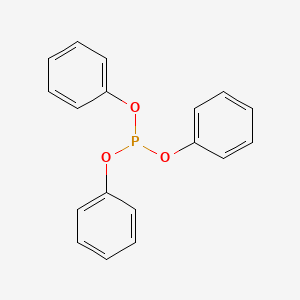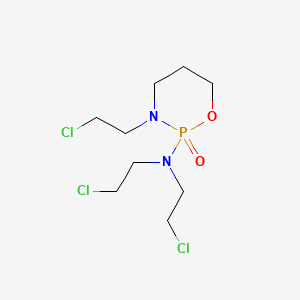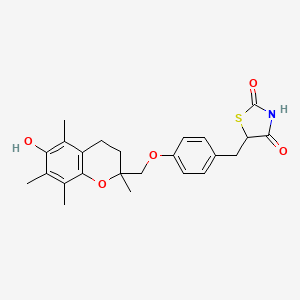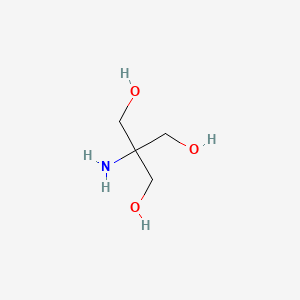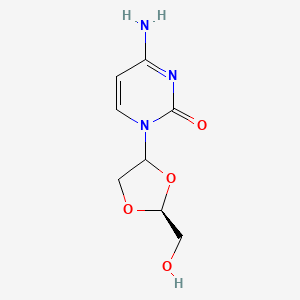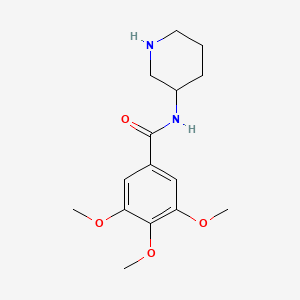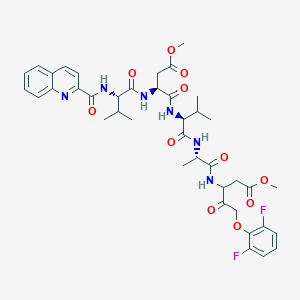
乙酰-Nle-天冬氨酸(1)-组氨酸-D-2萘基丙氨酸-精氨酸-色氨酸-赖氨酸(1)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potent melanocortin 3 and 4 (MC3 and MC4) receptor antagonist (IC50 values are 0.23 and 0.06 nM, respectively). Also shows MC5 partial agonist activity (EC50 = 0.12 nM). Dose-dependently increases food intake following central administration.
Shu 9119 is an agonist of melanocortin receptor 1 (MC1R) and antagonist of MC4R (IC50s = 1.2 and 2.9 nM, respectively, for displacement of melanocortin). It induces cAMP formation in HEK293 cells expressing human MC1R (EC50 = 1.11 nM), but inhibits cAMP formation in cells expressing human MC4R. In rats, SHU9119 (24 nmol, i.c.v. per day for seven days) increases food intake, body weight, fat mass, and lean mass, with concomitant increases in blood glucose, insulin, and leptin levels via disrupted melanocortin signaling. Similarly, mice treated with SHU9119 (5 nmol/day, i.c.v.) exhibit food intake-independent increases in body weight and fat mass consequent to MC4R inhibition and subsequent brown adipose tissue dysfunction.
科学研究应用
黑素皮质素受体激活
PT-141 因其激活黑素皮质素受体而闻名,黑素皮质素受体参与多种生理功能。该肽与这些受体的相互作用,特别是黑素皮质素 1、3 和 4 受体,是研究的重点领域。 这些受体在皮肤色素沉着、能量稳态和性功能中起作用 .
性功能障碍治疗
PT-141 最显著的应用之一是其在治疗性功能障碍方面的潜在用途,例如性欲减退障碍 (HSDD) 和勃起功能障碍 (ED)。 与其他专注于外周血流的治疗方法不同,PT-141 靶向中枢神经系统,通过大脑中的黑素皮质素受体影响性兴奋和性欲 .
神经保护特性
研究表明 PT-141 可能具有神经保护特性。这使其成为研究神经退行性疾病的有希望的候选药物。 其保护神经元的潜力可能导致针对阿尔茨海默病和帕金森病等疾病的新疗法 .
皮肤色素沉着障碍
由于其对黑素皮质素受体的影响,PT-141 可用于研究皮肤色素沉着障碍。 它可能有助于理解黑素生成过程并开发针对白癜风或色素沉着过度等疾病的治疗方法 .
代谢综合征和肥胖症
PT-141 与黑素皮质素受体,尤其是黑素皮质素 4 受体的相互作用,表明其在代谢综合征和肥胖症研究中的潜在应用。 它可能有助于理解食欲控制和能量消耗 .
炎症反应调节
PT-141 也可能调节炎症反应,这在许多疾病中至关重要。 对 PT-141 如何影响炎症的研究可能导致对慢性炎症疾病治疗的新见解 .
作用机制
Target of Action
The primary target of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2, also known as PT-141 or Bremelanotide, is the melanocortin receptor . This receptor plays a crucial role in regulating sexual function and behavior .
Mode of Action
PT-141 exerts its mechanism of action primarily by targeting melanocortin receptors in the brain . Upon administration, PT-141 binds to these receptors, particularly the melanocortin 4 receptor (MC4R) . By activating MC4R, PT-141 stimulates pathways involved in sexual arousal and desire, leading to an increase in libido .
Biochemical Pathways
The activation of MC4R by PT-141 stimulates pathways involved in sexual arousal and desire . This differs from traditional treatments for sexual dysfunction like PDE5 inhibitors (e.g., Viagra), which primarily enhance blood flow to facilitate erections . Instead, PT-141 acts centrally on the central nervous system, influencing the brain circuits responsible for sexual response .
Pharmacokinetics
It’s known that pt-141 is a synthetic peptide, and like other peptides, it’s likely to be metabolized by proteolytic enzymes and cleared from the body via renal excretion .
Result of Action
The result of PT-141’s action is an increase in libido . It stimulates sexual desire and arousal in individuals with hypoactive sexual desire disorder (HSDD) . It acts on the central nervous system to enhance libido unlike other medication such as Viagra .
Action Environment
Like other peptides, pt-141’s stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of proteolytic enzymes .
生化分析
Biochemical Properties
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 is designed to interact with melanocortin receptors, which are found in various tissues throughout the body . It nonselectively activates various types of melanocortin receptors, such as MC1R, which is expressed on melanocytes and is shown to increase melanin expression when binding to PT-141 . It also binds to MC4R and MC3R, which are expressed in the central nervous system, giving it the potential to affect brain pathways related to sexual response .
Cellular Effects
In melanocytes, cells responsible for pigment production in the skin, Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 might influence melanin synthesis . This interaction is posited to be a result of its structural affinity for melanocortin receptors, which are integral to the process of melanogenesis .
Molecular Mechanism
The mechanism of action of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 is thought to be mediated through its interaction with the melanocortin receptors in various cells and tissues . By activating MC4R, Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 stimulates pathways involved in sexual arousal and desire, leading to an increase in libido .
Dosage Effects in Animal Models
In animal models, Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 has shown to have effects on sexual arousal and behavior
属性
CAS 编号 |
168482-23-3 |
|---|---|
分子式 |
C54H71N15O9 |
分子量 |
1074.2 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[(3S,6S,13E)-14-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(2,3-dihydro-1H-indol-3-yl)propanoyl]amino]-3-(4H-imidazol-4-ylmethyl)-2,5,8,15-tetraoxo-1,4,9-triazacyclopentadec-13-en-6-yl]hexanamide |
InChI |
InChI=1S/C54H71N15O9/c1-3-4-15-40(63-31(2)70)48(73)68-45-27-46(71)59-21-10-9-17-41(50(75)69-53(78)44(67-52(45)77)26-36-29-58-30-62-36)65-51(76)43(25-35-28-61-39-16-8-7-14-37(35)39)66-49(74)42(18-11-22-60-54(56)57)64-47(72)38(55)24-32-19-20-33-12-5-6-13-34(33)23-32/h5-8,12-14,16-17,19-20,23,29-30,35-36,38,40,42-45,61H,3-4,9-11,15,18,21-22,24-28,55H2,1-2H3,(H,59,71)(H,63,70)(H,64,72)(H,65,76)(H,66,74)(H,67,77)(H,68,73)(H4,56,57,60)(H,69,75,78)/b41-17+/t35?,36?,38-,40+,42+,43+,44+,45+/m1/s1 |
InChI 键 |
ORTUTLYEGOSCRP-ATNXLWBUSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCC/C=C(\C(=O)NC(=O)[C@@H](NC1=O)CC2C=NC=N2)/NC(=O)[C@H](CC3CNC4=CC=CC=C34)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)NC(=O)C |
SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |
规范 SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCC=C(C(=O)NC(=O)C(NC1=O)CC2C=NC=N2)NC(=O)C(CC3CNC4=CC=CC=C34)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)NC(=O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Ac-Nle(4)-c(Asp(5)-2'-Nal(7)-Lys(10))alpha-MSH(4-10)-NH2 acetyl-norisoleucyl(4)-cyclo(aspartyl(5)-2'-naphthylalanyl(7)-lysyl(10))alpha-MSH(4-10)-amide SHU 9119 SHU-9119 SHU9119 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


